Procaterol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Procaterol is a brand name for albuterol sulfate, a racemic salt of albuterol. Albuterol sulfate is a bronchodilator that is commonly used to treat or prevent bronchospasm in patients with reversible obstructive airway disease. It is often administered via an inhalation aerosol .

準備方法

Synthetic Routes and Reaction Conditions

Albuterol sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, 4-(tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)butan-2-ol. This intermediate is then reacted with sulfuric acid to form albuterol sulfate. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of albuterol sulfate involves large-scale chemical reactors where the synthesis reactions are carried out under stringent quality control measures. The final product is purified through crystallization and filtration processes to ensure high purity and efficacy. The purified albuterol sulfate is then formulated into inhalation aerosols for medical use .

化学反応の分析

Degradation Kinetics

Procaterol undergoes pseudo-first-order degradation in acidic solutions (pH 4–6), characterized by an induction period before measurable breakdown . Key findings include:

-

pH dependence : The first-order rate constant increases with pH, while the induction period decreases.

-

Catalytic effect : Ferric ions accelerate degradation and reduce the induction period.

-

Thermal stability : At pH 6, the activation energy for degradation is 34.5 kcal/mol/deg .

Degradation Conditions and Parameters

| Degradation Type | pH Range | Temperature | Key Observations |

|---|---|---|---|

| Hydrolysis | 2–8 | 40–60°C | Induction period decreases with pH |

| Oxidation | N/A | 25–60°C | Ferric ions catalyze reaction |

Stress Degradation Studies

Forced degradation studies reveal this compound’s stability under extreme conditions:

-

Hydrolysis :

-

Oxidation :

-

Thermal :

Thermal and Photolytic Stability

This compound exhibits melting point decomposition at ~195°C . Light exposure induces gradual color changes, necessitating storage in airtight containers .

Chemical Reactivity and Hazardous Products

This compound hydrochloride is incompatible with strong oxidizing agents and may release hazardous decomposition products under thermal stress, including CO₂, CO, HCl gas, and nitrogen oxides .

Stability in Pharmaceutical Formulations

In aqueous solutions, this compound’s stability is influenced by:

This comprehensive analysis highlights this compound’s chemical behavior, emphasizing pH-dependent degradation, catalytic effects, and critical stability parameters for formulation design.

科学的研究の応用

Clinical Applications

2.1 Treatment of Asthma

Procaterol has been investigated for its effectiveness in asthma management. A study comparing oral this compound with doxofylline found that both drugs improved asthma symptoms but did not significantly enhance lung function as measured by spirometry. The study indicated that this compound could serve as an adjunct treatment for patients with uncontrolled asthma or poor inhalation technique .

2.2 Management of COPD

In patients with stable COPD, this compound has shown modest improvements in pulmonary function when used as an assistive therapy alongside long-acting bronchodilators. A clinical trial demonstrated that inhaled this compound significantly improved spirometric measurements within two hours post-administration, suggesting its utility in enhancing respiratory mechanics in COPD patients .

Bronchodilation Efficacy

A placebo-controlled trial assessed the efficacy of this compound at doses of 0.05 mg and 0.10 mg twice daily. Results indicated significant improvements in pulmonary function tests compared to placebo, with the higher dose demonstrating more pronounced effects .

| Dose (mg) | FEV1 Improvement | Peak Flow Rate Increase |

|---|---|---|

| 0.05 | Significant | Significant |

| 0.10 | More Significant | Highly Significant |

Postinfectious Cough

In a study evaluating this compound's effectiveness for postinfectious cough, it was found that this compound did not significantly improve cough-specific quality of life compared to placebo, indicating limited applications beyond bronchodilation in this context .

Safety and Side Effects

This compound has been reported to have a favorable safety profile; however, common side effects include tremors and nervousness, which are generally mild and transient . No significant adverse effects on cardiac parameters were noted during clinical evaluations.

Summary of Findings

This compound demonstrates considerable promise as a therapeutic agent in managing chronic respiratory conditions, particularly asthma and COPD. Its role as an adjunct therapy may be beneficial for patients experiencing inadequate control with standard treatments.

| Application | Efficacy | Safety Profile |

|---|---|---|

| Asthma | Symptom improvement | Mild side effects |

| COPD | Modest pulmonary function improvement | Favorable safety profile |

| Postinfectious cough (PIC) | Not effective | Mild side effects |

作用機序

Albuterol sulfate exerts its effects by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .

類似化合物との比較

Similar Compounds

Levalbuterol: A single enantiomer of albuterol with similar bronchodilator effects.

Salmeterol: A long-acting beta-2 agonist with a longer duration of action compared to albuterol.

Formoterol: Another long-acting beta-2 agonist used for similar indications.

Uniqueness

Albuterol sulfate is unique in its rapid onset of action, making it ideal for acute relief of bronchospasm. Unlike long-acting beta-2 agonists, albuterol sulfate is used for immediate symptom relief rather than long-term control .

特性

Key on ui mechanism of action |

Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. |

|---|---|

CAS番号 |

72332-33-3 |

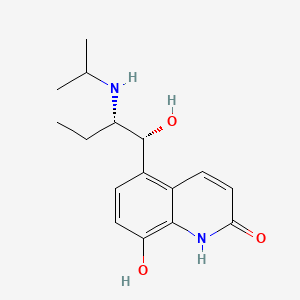

分子式 |

C16H22N2O3 |

分子量 |

290.36 g/mol |

IUPAC名 |

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one |

InChI |

InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1 |

InChIキー |

FKNXQNWAXFXVNW-WBMJQRKESA-N |

SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |

異性体SMILES |

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |

正規SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |

外観 |

Solid powder |

Key on ui other cas no. |

72332-33-3 |

物理的記述 |

Solid |

関連するCAS |

62929-91-3 (mono-hydrochloride) |

溶解性 |

3.29e-01 g/L |

同義語 |

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。